molecular formula C8H6BrN3O2 B1431599 Methyl 7-bromo-1H-benzotriazole-5-carboxylate CAS No. 1354758-03-4

Methyl 7-bromo-1H-benzotriazole-5-carboxylate

Cat. No.: B1431599
CAS No.: 1354758-03-4
M. Wt: 256.06 g/mol
InChI Key: OZWKQWWQLBRWJU-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-1H-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1354758-03-4 . Its molecular weight is 256.06 . The IUPAC name for this compound is methyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 256.06 . It is recommended to be stored in a refrigerated environment .

Safety and Hazards

The safety data sheet for a related compound, 1H-Benzotriazole, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor/physician .

Biochemical Analysis

Biochemical Properties

Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures

Cellular Effects

Benzotriazole derivatives have been used as catalysts in oxygen evolution reactions , suggesting that they may influence cellular processes related to oxygen metabolism.

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 7-bromo-2H-benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKQWWQLBRWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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